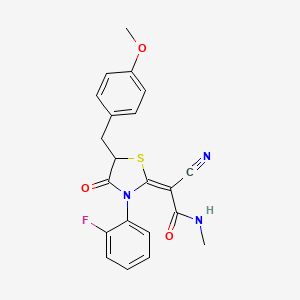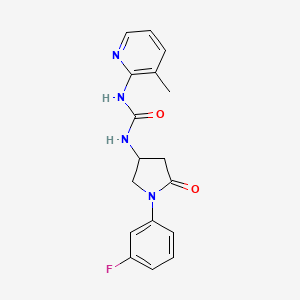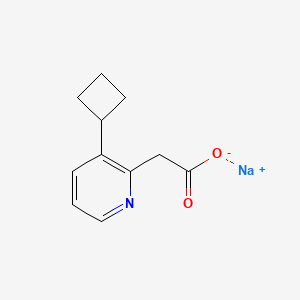
Sodium 2-(3-cyclobutylpyridin-2-YL)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 2-(3-cyclobutylpyridin-2-YL)acetate is a chemical compound with the molecular formula C11H12NNaO2 and a molecular weight of 213.21 . It is available for purchase from various chemical suppliers .
Molecular Structure Analysis
The molecular structure of Sodium 2-(3-cyclobutylpyridin-2-YL)acetate consists of a sodium ion and the organic anion 2-(3-cyclobutylpyridin-2-YL)acetate . The organic anion part of the molecule contains a cyclobutyl group attached to a pyridine ring, which is further connected to an acetate group .Wissenschaftliche Forschungsanwendungen
Sodium Acetate in Food Preservation and Medical Use
Food Preservation : Sodium acetate is explored for its role in reducing sodium levels in food products, such as in a study where naturally brewed soy sauce was used to replace sodium chloride (NaCl) with sodium acetate in frankfurters. This substitution allowed for a reduction in NaCl content without adversely affecting quality or sensory attributes, highlighting sodium acetate's potential as a sodium-reducing agent in processed meats (McGough et al., 2012).
Medical Applications : In medical research, sodium acetate has been compared with sodium bicarbonate for its efficacy in preventing acute kidney injury and associated adverse outcomes after angiography. The study found no significant benefit of intravenous sodium acetate over sodium bicarbonate, indicating its potential use in medical procedures without added advantage in this context (Weisbord et al., 2017).
Metabolic Effects and Therapeutic Potential
Metabolic Effects : Research on the metabolic effects of sodium acetate, such as its impact on energy expenditure and substrate oxidation rates in humans, reveals that it may influence metabolic processes. For example, an infusion of sodium acetate decreased the respiratory exchange ratio, indicating a potential to reduce respiratory work, albeit with an offset by significant thermogenesis (Chioléro et al., 1993).
Therapeutic Potential : The therapeutic potential of sodium acetate in neurological conditions was also explored, particularly in the context of hypertonic sodium therapy. A study focused on neurologically injured patients receiving hypertonic sodium chloride and sodium acetate highlighted the risk of developing acute kidney injury (AKI) associated with high chloride load, suggesting careful monitoring of sodium acetate use in such therapeutic interventions (Sigmon et al., 2019).
Safety and Hazards
While specific safety and hazard information for Sodium 2-(3-cyclobutylpyridin-2-YL)acetate is not available, general safety measures for handling chemicals should be followed. This includes wearing appropriate personal protective equipment, ensuring adequate ventilation, and avoiding contact with skin, eyes, or clothing .
Eigenschaften
IUPAC Name |
sodium;2-(3-cyclobutylpyridin-2-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2.Na/c13-11(14)7-10-9(5-2-6-12-10)8-3-1-4-8;/h2,5-6,8H,1,3-4,7H2,(H,13,14);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVXQEQGEOGQSMQ-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=C(N=CC=C2)CC(=O)[O-].[Na+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12NNaO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium 2-(3-cyclobutylpyridin-2-YL)acetate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]-N'-[3-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B2741794.png)

![Tert-butyl (1R,5S)-6-[(4-chloro-1,3,5-triazin-2-yl)-methylamino]-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B2741796.png)
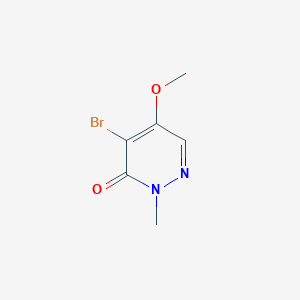

![4-[8-(3-fluorophenyl)-1,7-naphthyridin-6-yl]cyclohexane-1-carboxylic Acid](/img/structure/B2741802.png)
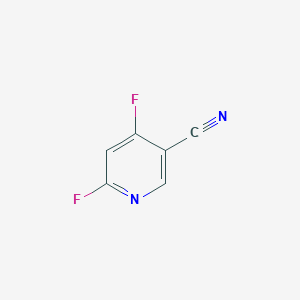
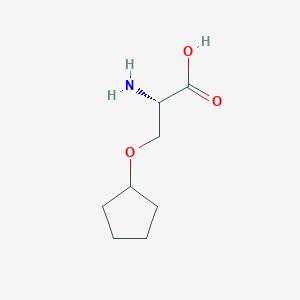
![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(4-fluorophenyl)-2-morpholinoethyl)oxalamide](/img/structure/B2741805.png)
![3-(7-Methyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)propanoic acid](/img/structure/B2741807.png)
![4-(1H-benzo[d]imidazol-2-yl)-1-(thiophen-2-ylmethyl)pyrrolidin-2-one](/img/structure/B2741808.png)
